molecular formula C8H10N2O3 B2444689 2-Amino-3,5-dimethyl-4-nitrophenol CAS No. 1797986-04-9

2-Amino-3,5-dimethyl-4-nitrophenol

Cat. No.: B2444689
CAS No.: 1797986-04-9
M. Wt: 182.179
InChI Key: XSVSVJVKDMOQFS-UHFFFAOYSA-N
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Description

2-Amino-3,5-dimethyl-4-nitrophenol is an organic compound that belongs to the class of nitro compounds. It is characterized by the presence of an amino group, two methyl groups, and a nitro group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol typically involves the nitration of 3,5-dimethylphenol followed by the introduction of an amino group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dimethyl-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3,5-dimethyl-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dimethyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethylphenol
  • 2-Amino-3,5-dimethylphenol
  • 2-Amino-3,5-dimethyl-4-nitroaniline

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .

Properties

IUPAC Name

2-amino-3,5-dimethyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-3-6(11)7(9)5(2)8(4)10(12)13/h3,11H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVSVJVKDMOQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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